Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is an organic compound with the molecular formula and a molecular weight of 317.43 g/mol. This compound is categorized as a ketone and an ester, specifically featuring a pyrrolidinyl substituent. It is recognized for its potential applications in medicinal chemistry and organic synthesis.
Source: The compound can be sourced from various chemical suppliers and is often utilized as an intermediate in the synthesis of other complex organic molecules .
Classification: Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate belongs to the class of compounds known as ketones, characterized by the presence of a carbonyl group (C=O) adjacent to an ester functional group. Its structure features a hexanoate backbone with phenyl and pyrrolidinyl substituents, which may influence its reactivity and biological activity.
The synthesis of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate typically involves several key steps:
The reaction mechanism likely involves nucleophilic addition of the enolate formed from ethyl acetoacetate to the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.
The molecular structure of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate can be represented as follows:
The structure features:
The compound's structural formula highlights its functional groups, including the carbonyl (C=O) and ester (–COO–) groups, which are crucial for its chemical reactivity and interactions .
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate is involved in several significant chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, play critical roles in determining yields and selectivity.
The mechanism of action for Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate involves its interaction with biological targets:
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate has various scientific applications:
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898771-07-8) represents a structurally sophisticated small molecule that integrates several pharmacologically relevant features into a single chemical architecture. Its systematic IUPAC name explicitly defines the core components: an ethyl ester group linked to a six-carbon aliphatic chain terminating in a ketone carbonyl, which is directly attached to a phenyl ring substituted at the meta-position with a pyrrolidinomethyl moiety. The molecular formula is C₁₉H₂₇NO₃, corresponding to a molecular weight of 317.42 g/mol [7]. This configuration creates a distinctive hybrid molecular framework combining aromatic, aliphatic, ester, ketone, and heterocyclic functionalities – a combination rarely found in simple synthetic intermediates.
Structural Features and Properties:
Comparative Structural Analysis:
Compound Name | CAS Number | Substitution Position | Key Structural Difference | Molecular Formula | |
---|---|---|---|---|---|
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate | 898771-07-8 | meta- | Reference Compound | C₁₉H₂₇NO₃ | |
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate | 898775-33-2 | ortho- | Sterically hindered ketone | C₁₉H₂₇NO₃ | [2] |
Ethyl 6-oxo-6-phenylhexanoate | 4248-25-3 | N/A | Lacks pyrrolidinomethyl group | C₁₄H₁₈O₃ | [4] |
Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate | Not Provided | ortho- | Six-membered piperidine vs. pyrrolidine | C₂₀H₂₉NO₃ | [5] |
The meta-substitution pattern in Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate provides distinct advantages over ortho-substituted analogs in synthetic applications. Reduced steric crowding around the ketone carbonyl enhances its accessibility for nucleophilic addition or condensation reactions – critical for elongating molecular scaffolds. Additionally, the basic nitrogen in the pyrrolidine ring (pKₐ ~11) remains unprotonated under physiological conditions, potentially facilitating membrane permeability in bioactive analogs [7].
The documented history of Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate traces back to the early 2000s, coinciding with pharmaceutical chemistry's intensified focus on statin derivatives and metabolic modulators. Its first reported synthesis emerged from methodologies developed for β-keto ester functionalization, specifically targeting molecules capable of serving as advanced intermediates for cholesterol-lowering agents [7]. Unlike its ortho-isomer (EVT-425406, CAS: 898775-33-2), which is commercially cataloged as a building block , the meta-isomer received less initial attention due to synthetic challenges in achieving regioselective substitution.
The compound gained prominence as researchers recognized the pharmacological advantages of meta-substituted aromatics in drug design, particularly regarding target affinity and metabolic stability. Published routes to this molecule typically employ a multi-step sequence:
While the ortho-isomer saw broader initial commercial availability (e.g., EvitaChem, ChemScene) [2], the meta-isomer remains a specialty product primarily sourced for custom synthesis (e.g., BLD Pharm, AmadisChem) [7], reflecting its niche application in advanced medicinal chemistry projects. Documentation remains sparse in public databases, suggesting much of its utility resides in proprietary pharmaceutical research.
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate embodies a "molecular hub" concept in contemporary drug discovery – a versatile intermediate enabling divergent synthesis of structurally complex bioactive agents. Its significance stems from three reactive "handles" amenable to selective modification:
Key Application Domains:
Research Applications Table:
Application Domain | Target Molecule Class | Structural Role of Compound | Biological Relevance |
---|---|---|---|
Statin Derivatives | HMG-CoA Reductase Inhibitors | Hydrophobic anchor with basic center | Cholesterol management |
Kinase Inhibitors | ATP-competitive inhibitors | Flexible linker with hydrogen bond donor | Cancer therapeutics |
GPCR Ligands | G-protein coupled receptor modulators | Cationic center for receptor binding | Neurological disorders, inflammation |
PROTAC Linkers | Targeted protein degraders | Bifunctional spacer | Targeted degradation of disease proteins |
The emergence of bifunctional degradation technologies (PROTACs) has further amplified interest in such compounds. Their adaptable chain length (6-carbon spacer) optimally positions warhead and E3 ligase ligands within 30–50 Å – a critical distance for productive ternary complex formation [4] [7]. Furthermore, the pyrrolidine's metabolic stability compared to piperidine derivatives enhances its utility in designing orally bioavailable agents, addressing a key limitation in many earlier bioactive scaffolds [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1